1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate
Description
Substrate Compatibility
Ortho-substituted aryl groups (e.g., 2-methoxyphenyl) show negligible reactivity in malonate additions due to steric hindrance. Computational studies suggest that torsional strain between substituents exceeds 10 kcal/mol in these cases, preventing catalyst-substrate alignment.
Pressure-Dependent Reactivity
At 1 bar, reactions with β,β-disubstituted enones proceed at <3% yield, necessitating 8–10 kbar pressures for practical conversion rates. This limitation complicates scale-up, though microfluidic high-pressure reactors show promise for gram-scale synthesis.
Catalytic Efficiency
While thiourea catalysts (2–5 mol%) achieve high enantioselectivity, turnover numbers (TON) remain below 50 in most cases. Modifying catalyst scaffold electronics—for instance, introducing electron-deficient aryl groups—could improve TON without compromising stereocontrol.
Nomenclature and Classification in Academic Literature
IUPAC Name
The systematic name This compound reflects:
- Propanedioate Core : Central malonate ester (positions 1 and 3 methylated).
- Aryl Substituent : 2-nitro-5-(trifluoromethyl)phenyl group at position 2.
Structural Analogues
| Compound Name | CAS Number | Key Substituents |
|---|---|---|
| Dimethyl 2-(3-CF₃-phenyl)malonate | 138485-29-7 | 3-Trifluoromethylphenyl |
| Methyl 3,3,3-trifluoro-2-CF₃-propanoate | N/A | α,β-Bis(trifluoromethyl) ester |
Classification
- Functional Class : Fluorinated malonate diester.
- Reactivity Profile : Electrophilic β-carbon (Michael acceptor), nitroarene (electrophilic aromatic substitution).
Properties
IUPAC Name |
dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-5-6(12(13,14)15)3-4-8(7)16(19)20/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFFYSUFEZLRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate typically involves the nitration of a trifluoromethyl-substituted aromatic compound followed by esterification with malonic acid derivatives. One common method involves the reaction of 2-nitro-5-(trifluoromethyl)benzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction under controlled conditions:
Reduction pathways prioritize preserving the trifluoromethyl group and malonate esters while targeting nitro-to-amine conversion.
Electrophilic Substitution
The electron-deficient aromatic ring facilitates electrophilic substitutions:
| Reaction | Electrophile | Conditions | Regioselectivity | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0–5°C, 2 hr) | 3-nitro derivative | Dominant para-substitution relative to CF₃ | 78% |
| Halogenation | Cl₂/FeCl₃ (40°C, 4 hr) | 4-chloro adduct | Steric hindrance from CF₃ limits ortho products | 65% |
The trifluoromethyl group exerts strong meta-directing effects, while nitro groups further deactivate the ring .
Ester Hydrolysis and Transesterification
The malonate esters undergo hydrolysis under acidic or basic conditions:
Transesterification with alcohols (e.g., ethanol, benzyl alcohol) under Lewis acid catalysts (BF₃·Et₂O) yields corresponding dialkyl malonates.
Nucleophilic Aromatic Substitution
The nitro group activates the ring for nucleophilic displacement:
| Nucleophile | Conditions | Product | Mechanistic Notes |
|---|---|---|---|
| Ammonia (NH₃) | CuCl₂, 120°C, 8 hr | 2-amino-5-(trifluoromethyl)phenyl malonate | Proceeds via Meisenheimer complex formation |
| Thiophenol (PhSH) | K₂CO₃/DMF, 80°C, 4 hr | 2-(phenylthio)-5-(trifluoromethyl)phenyl malonate | Enhanced para-substitution due to nitro’s electron-withdrawing effects |
Stability and Reactivity Factors
Critical physicochemical properties influencing reactions:
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The compound has been explored for its pharmacological properties , including anti-inflammatory and antimicrobial activities. The unique functional groups may interact with biological targets, making it a candidate for further investigation as a biochemical probe.
- Therapeutic Potential : Compounds with similar structures have shown various therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, and anti-inflammatory effects.
-
Chemical Synthesis :
- It serves as an important intermediate in the synthesis of other complex organic compounds. The trifluoromethyl group enhances lipophilicity, influencing bioavailability and interactions with biological membranes.
- The compound can be utilized in the development of fluorinated pharmaceuticals, which have gained prominence due to their unique properties. Over the last two decades, several trifluoromethyl-containing drugs have been approved by the FDA.
-
Environmental Science :
- Fluorine-containing compounds like 1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate are used in materials engineering applications, including thermal-transfer agents and surfactants.
-
Proteomics Research :
- This compound is noted for its application in proteomics research, providing insights into protein interactions and functions due to its reactive nature.
Case Studies
Several studies highlight the applications of this compound:
- Study on Biological Interactions : Research has demonstrated that the nitro group can participate in redox reactions within biological systems. This property could be leveraged to develop new biochemical probes for studying cellular processes.
- Synthesis and Characterization : A study focused on the synthesis of various derivatives of this compound revealed its potential as a building block for creating more complex molecules with desired biological activities .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s nitro and trifluoromethyl substituents distinguish it from analogs with alternative substituents. Below is a comparative analysis based on substituent effects and properties observed in related compounds (Table 1):
Table 1: Substituent Effects on Phenyl-Ring Derivatives
Key Findings
Electronic Effects: The nitro group (-NO₂) in the target compound is a stronger EWG than chloromethyl (-CH₂Cl) or methoxy (-OCH₃) groups, leading to greater electron withdrawal from the phenyl ring. This enhances electrophilic substitution resistance compared to 1e and 1f . The trifluoromethyl (-CF₃) group, as seen in Example 427 (), contributes to lipophilicity and thermal stability, likely shared by the target compound .
Reactivity and Stability: Unlike 1f, which exhibits solid-state stability (melting point ~137°C), the target compound’s melting point is unreported but expected to be higher due to stronger intermolecular dipole-dipole interactions from -NO₂ and -CF₃ groups . Methoxy-substituted analogs (e.g., 1e) may display conflicting electronic effects (resonance donation vs. inductive withdrawal), whereas the target compound’s substituents act synergistically as EWGs, favoring reactions requiring electron-deficient intermediates .
Synthetic Considerations :
- The synthesis of the target compound likely parallels methods in , where NMR and DFT studies validate structural integrity. However, the presence of -CF₃ may necessitate specialized fluorination techniques, as seen in Example 427 () .
Biological Activity
1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H14F3N O6
- CAS Number : Not specified in the sources but can be derived from its structure.
- Physical Form : Solid, with a purity of approximately 90% .
The biological activity of this compound may be attributed to its structural features, particularly the nitro and trifluoromethyl groups, which can influence its interaction with biological targets. Compounds with similar structures have been shown to exhibit various pharmacological activities, including:
- Antitumor Activity : Compounds with nitroaromatic structures often demonstrate cytotoxic effects against cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) leading to apoptosis in tumor cells.
- Antibacterial Properties : Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis or protein function.
Biological Activity Data
Case Studies
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of similar compounds on several cancer cell lines. The results indicated that derivatives with trifluoromethyl groups exhibited enhanced potency compared to their non-fluorinated counterparts.
- Reference: Research published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) that supports the increased efficacy due to fluorination .
-
Antibacterial Activity :
- In a comparative analysis, derivatives of 1,3-dimethyl propanedioates were tested against various bacterial strains. The presence of a nitro group was crucial for antibacterial activity, with significant inhibition observed at low concentrations.
- Reference: A study in the Journal of Antibiotics demonstrated that modifications on the aromatic ring could enhance activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3-dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate?
- Methodological Answer : The compound can be synthesized via esterification of propanedioic acid derivatives with methanol under acidic catalysis. describes a related procedure using 1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate, where TsOH·H₂O catalyzes cyclization in 2,2-dimethoxypropane. For this compound, nitro and trifluoromethyl substituents likely require regioselective electrophilic substitution on the phenyl ring, followed by esterification. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid hydrolysis of the nitro group or ester functionalities .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis, as nitro groups absorb strongly in this range. Nuclear magnetic resonance (¹H/¹³C NMR) should confirm ester methyl groups (δ ~3.7 ppm for OCH₃) and aromatic protons (δ ~7-8 ppm for nitro/trifluoromethyl-substituted phenyl). Mass spectrometry (HRMS-ESI) can validate the molecular ion peak (C₁₃H₁₂F₃NO₆, calculated m/z 359.06) .
Advanced Research Questions
Q. How do the electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while the trifluoromethyl (-CF₃) group is a weaker electron-withdrawing ortho/para-director. Computational studies (e.g., DFT at B3LYP-D3/ma-def2-TZVP level) can model charge distribution and predict regioselectivity. Experimental validation via nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄) would reveal dominant substitution patterns. highlights similar solvation energy calculations for nitro-substituted esters .
Q. What strategies mitigate competing side reactions during large-scale synthesis (e.g., hydrolysis or nitro group reduction)?
- Methodological Answer : Use anhydrous solvents (e.g., DMF or DCE) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Catalytic amounts of radical inhibitors (e.g., BHT) can suppress nitro group reduction. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify intermediates. ’s use of NaHCO₃ quenching post-synthesis is critical to neutralize residual acids and stabilize the product .
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Solubility discrepancies may arise from solvent polarity or hydrogen-bonding capacity. Use the Hansen solubility parameters (δD, δP, δH) to categorize solvents. Experimental validation via turbidimetry or dynamic light scattering (DLS) in solvents like DMSO, THF, or chloroform can clarify trends. ’s free energy of solvation model (ΔG = H - TΔS) provides a computational framework to predict solubility in polar aprotic solvents .
Analytical and Data-Driven Research Questions
Q. What analytical challenges arise in distinguishing structural isomers or degradation products of this compound?
- Methodological Answer : Isomers (e.g., para- vs. meta-nitro substitution) can be resolved via 2D NMR (NOESY or COSY) to assess spatial proximity of aromatic protons. Degradation products (e.g., hydrolyzed esters) require tandem LC-MS/MS for identification. lists related impurities (e.g., 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide), suggesting targeted impurity profiling via HPLC with reference standards .
Q. How does the compound’s stability under thermal or photolytic stress impact experimental design?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for thermal, UV light for photolysis) per ICH guidelines. Monitor degradation via HPLC and identify products using high-resolution mass spectrometry. The nitro group’s photosensitivity necessitates amber glassware or light-protected reactors. ’s safety data for similar compounds emphasizes avoiding prolonged storage to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
